molecular formula C16H14N2O3S B11605940 3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-methyl-2H-1,4-benzoxazin-2-one

3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-methyl-2H-1,4-benzoxazin-2-one

Cat. No.: B11605940
M. Wt: 314.4 g/mol
InChI Key: UIBLFRHVYFRGFW-QPEQYQDCSA-N
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Description

(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

3-[(Z)-2-(2,4-dimethyl-1,3-thiazol-5-yl)-2-hydroxyethenyl]-6-methyl-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H14N2O3S/c1-8-4-5-14-11(6-8)18-12(16(20)21-14)7-13(19)15-9(2)17-10(3)22-15/h4-7,19H,1-3H3/b13-7-

InChI Key

UIBLFRHVYFRGFW-QPEQYQDCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=C(N=C(S3)C)C)\O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=C(N=C(S3)C)C)O

Origin of Product

United States

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